

# In-Depth Technical Guide to Piperazin-2-ylmethanol Dihydrochloride

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## Compound of Interest

Compound Name: **Piperazin-2-ylmethanol dihydrochloride**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Piperazin-2-ylmethanol dihydrochloride**, a valuable chiral building block in medicinal chemistry. This document details its chemical and physical properties, a detailed synthetic route, its significant biological activity as a sigma-1 receptor ligand, and relevant experimental protocols.

## Core Properties of Piperazin-2-ylmethanol Dihydrochloride

**Piperazin-2-ylmethanol dihydrochloride** is a piperazine derivative that serves as a key intermediate in the synthesis of various biologically active compounds. Its structural features, including the chiral center and the primary alcohol, make it a versatile scaffold for drug design and development.

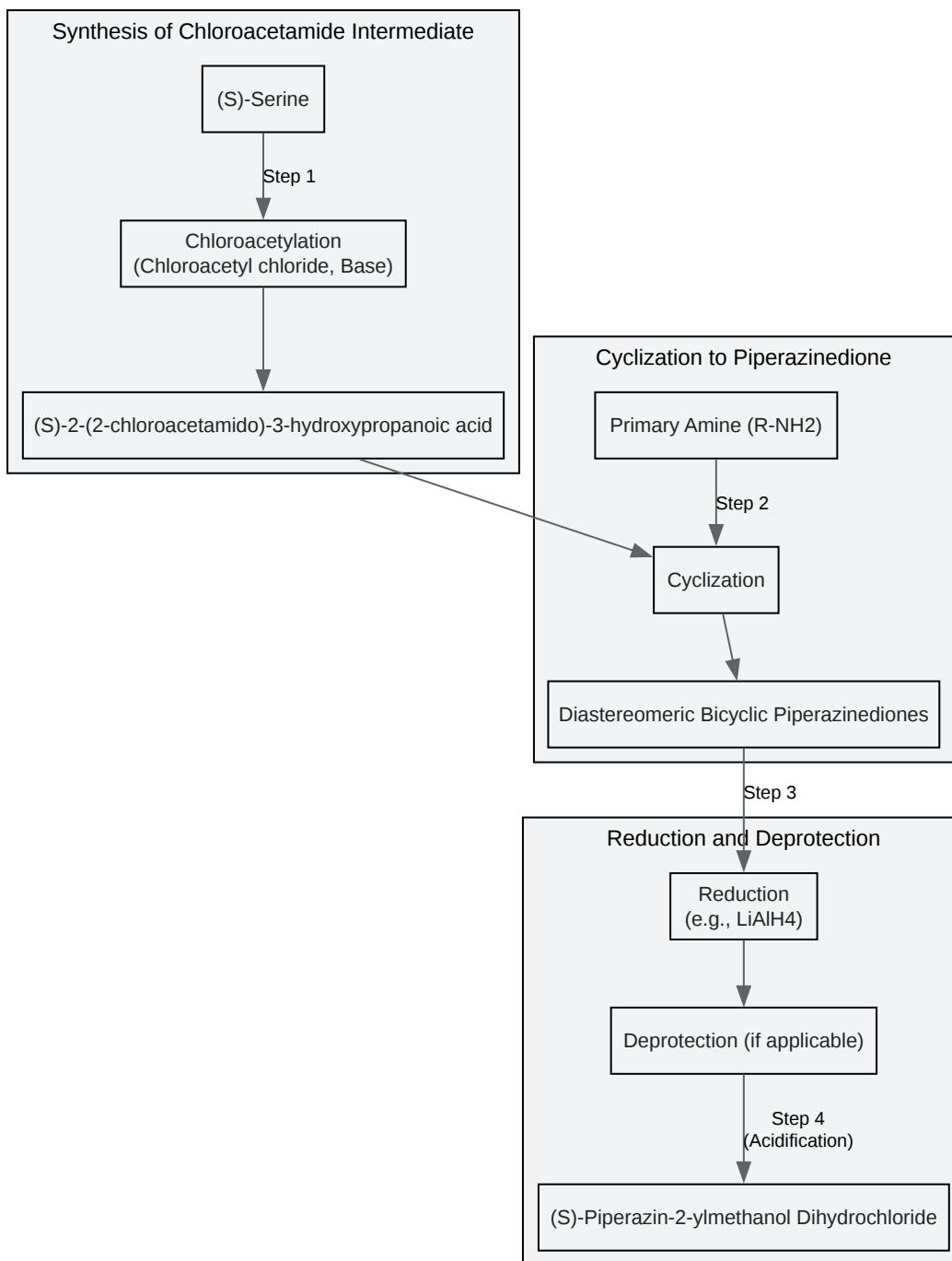
Table 1: Chemical and Physical Properties of **Piperazin-2-ylmethanol Dihydrochloride**

Property	Value	Reference
CAS Number	122323-87-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>5</sub> H <sub>14</sub> Cl <sub>2</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	189.08 g/mol	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[1]</a>
Solubility	Soluble in DMSO. The parent compound, piperazine, is highly soluble in water and also soluble in ethanol and methanol.	<a href="#">[3]</a>
Storage	Store at -20°C for up to 3 years.	<a href="#">[3]</a>
Chiral Analogs	(S)-Piperazin-2-ylmethanol dihydrochloride (CAS: 149629-73-2)	<a href="#">[6]</a> <a href="#">[7]</a>

## Synthesis of (S)-Piperazin-2-ylmethanol Dihydrochloride

A common and effective method for the enantiomerically pure synthesis of (S)-Piperazin-2-ylmethanol derivatives starts from the readily available chiral precursor, (S)-serine. The following is a representative synthetic pathway.

## Synthetic Workflow for (S)-Piperazin-2-ylmethanol Dihydrochloride

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Caption: Synthetic workflow for **(S)-Piperazin-2-ylmethanol Dihydrochloride**.

# Experimental Protocol: Synthesis of (S)-4-Substituted-piperazin-2-ylmethanol

This protocol is adapted from the synthesis of chiral nonracemic (piperazin-2-yl)methanol derivatives[8].

- Chloroacetylation of (S)-serine: (S)-serine is reacted with chloroacetyl chloride in the presence of a suitable base (e.g., sodium hydroxide) in an aqueous medium at low temperatures (0-5 °C) to yield (S)-2-(2-chloroacetamido)-3-hydroxypropanoic acid.
- Cyclization: The resulting chloroacetamide is then reacted with a primary amine (R-NH<sub>2</sub>) in a suitable solvent, leading to the formation of a diastereomeric mixture of bicyclic piperazinediones. The specific diastereomer can be isolated using chromatographic techniques.
- Reduction: The purified piperazinedione is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH<sub>4</sub>) in an anhydrous solvent like tetrahydrofuran (THF) to yield the corresponding (S)-4-substituted-piperazin-2-ylmethanol.
- Deprotection and Salt Formation: If a protecting group is used on the primary amine, it is removed under appropriate conditions. Finally, the free base is treated with hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol) to precipitate the desired (S)-**Piperazin-2-ylmethanol dihydrochloride** salt, which can be collected by filtration and dried.

## Biological Activity and Mechanism of Action

Derivatives of (piperazin-2-yl)methanol have been identified as potent ligands for sigma receptors, with a particular affinity for the sigma-1 receptor subtype[8]. This interaction is a key aspect of their biological activity and therapeutic potential.

## Sigma-1 Receptor Affinity

Studies have demonstrated that N-4 substituted (S)-(piperazin-2-yl)methanol derivatives exhibit high affinity for the sigma-1 receptor. The nature of the substituent at the N-4 position significantly influences the binding affinity, as shown in the table below.

Table 2: Binding Affinities (Ki) of N-4 Substituted (S)-(Piperazin-2-yl)methanol Derivatives for Sigma Receptors

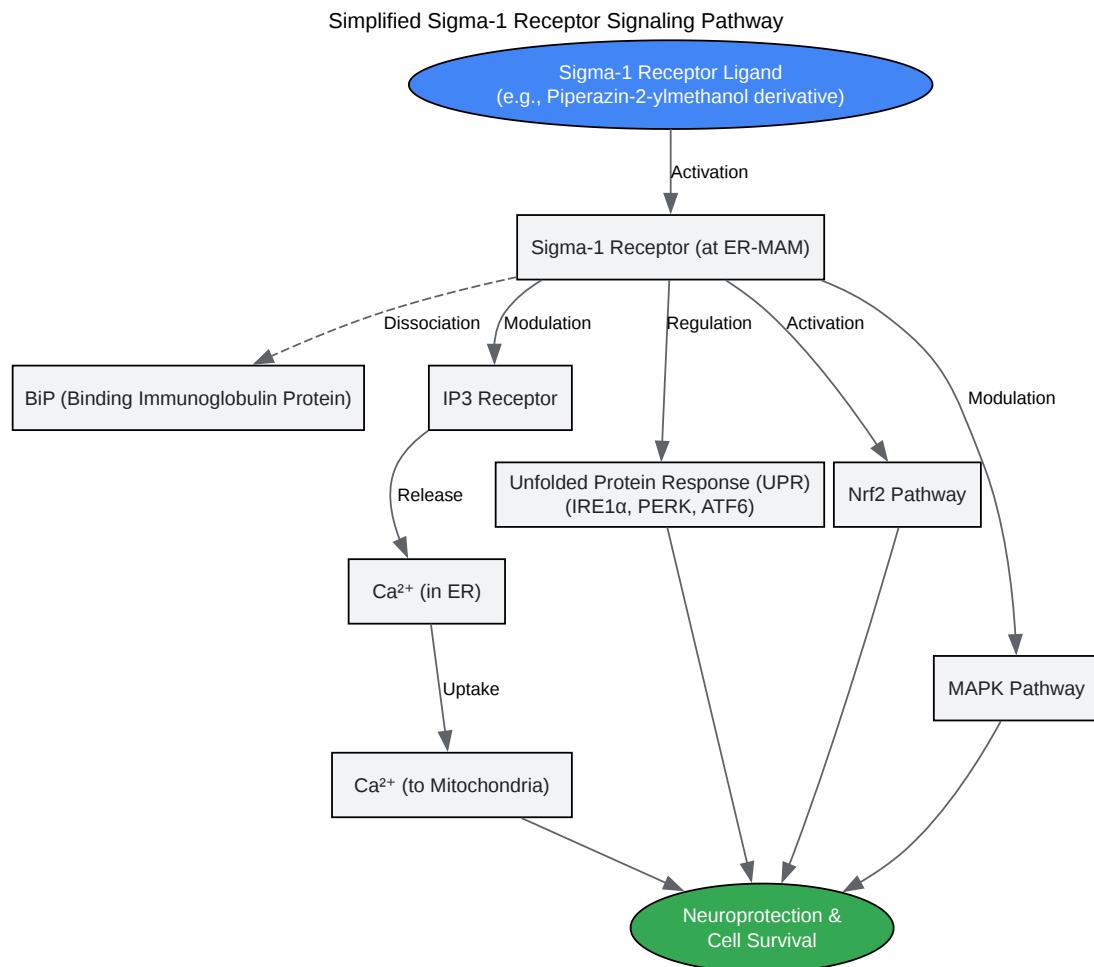
Compound	N-4 Substituent	$\sigma_1$ Receptor Ki (nM)	$\sigma_2$ Receptor Ki (nM)
3a	Benzyl	158 ± 21	> 10,000
3b	4-Fluorobenzyl	89 ± 12	> 10,000
3c	4-Chlorobenzyl	65 ± 8	> 10,000
3d	4-Methoxybenzyl	12.4 ± 1.5	1,800 ± 250
3e	3,4-Dimethoxybenzyl	25 ± 3	2,500 ± 300
3f	Phenethyl	210 ± 30	> 10,000

Data extracted from Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. *Bioorganic & medicinal chemistry*, 12(12), 3299–3311.[\[8\]](#)

The data indicates that an additional phenyl residue in the N-4 substituent is favorable for high sigma-1 receptor affinity. Notably, the p-methoxybenzyl substituted derivative 3d shows the highest affinity for the sigma-1 receptor with a Ki of 12.4 nM and demonstrates significant selectivity over the sigma-2 receptor[\[8\]](#).

## Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER)[\[9\]](#)[\[10\]](#). It plays a crucial role in regulating intracellular calcium signaling, cellular stress responses, and neuronal plasticity[\[10\]](#)[\[11\]](#).

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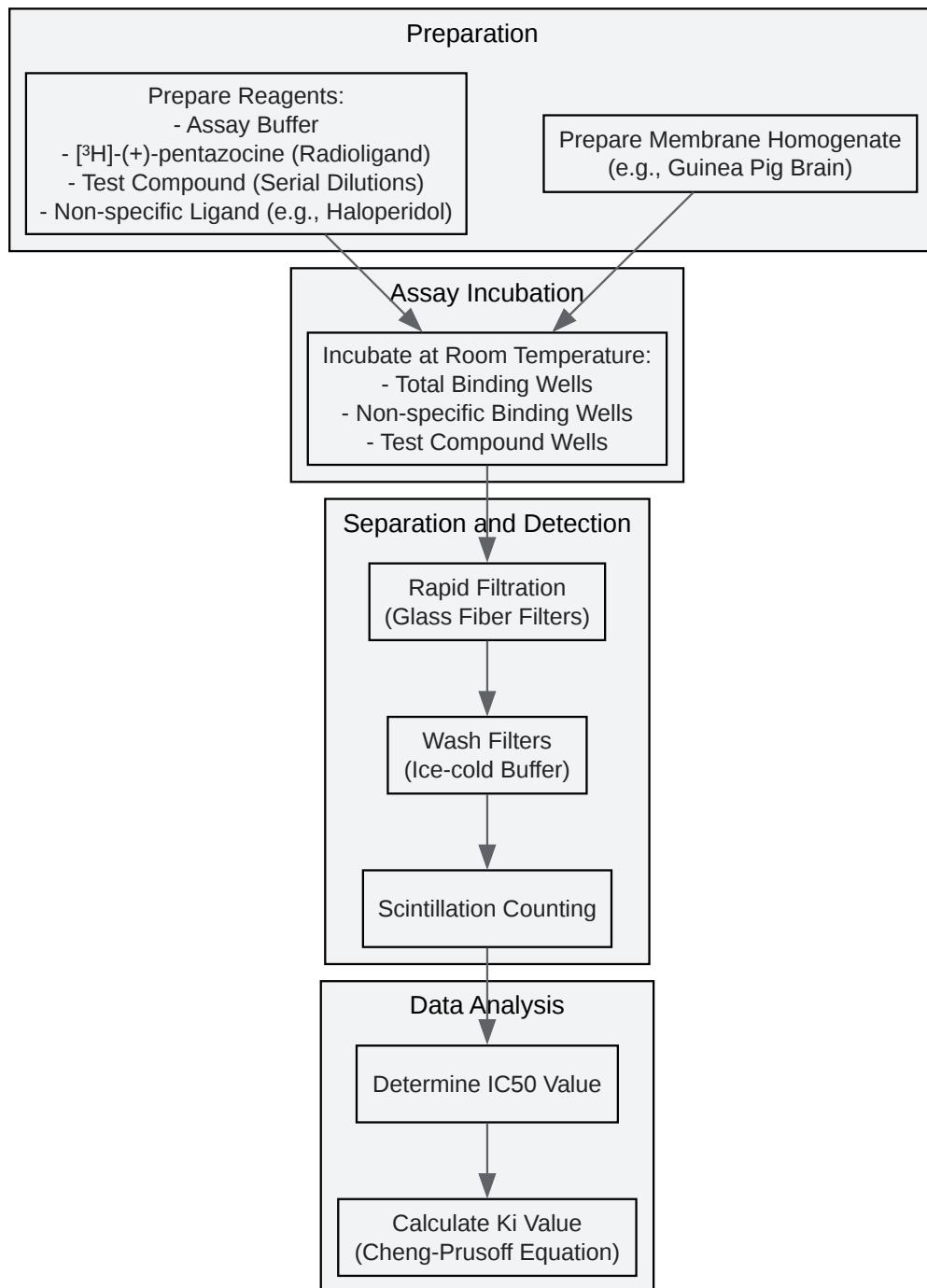
Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Upon activation by a ligand, the sigma-1 receptor dissociates from the binding immunoglobulin protein (BiP) and modulates the activity of various downstream effectors<sup>[8][9]</sup>. This includes the regulation of inositol 1,4,5-trisphosphate (IP3) receptors, which control the release of calcium from the ER<sup>[10]</sup>. This modulation of calcium signaling between the ER and mitochondria is critical for cellular energy metabolism and survival. Furthermore, the sigma-1 receptor is involved in the unfolded protein response (UPR) and can activate pro-survival pathways such as the Nrf2 and MAPK signaling cascades, contributing to its neuroprotective effects<sup>[12]</sup>.

## Experimental Protocols

The following is a detailed protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor.

## Workflow for Sigma-1 Receptor Competitive Binding Assay

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Caption: Workflow for Sigma-1 Receptor Competitive Binding Assay.

## Protocol: Sigma-1 Receptor Competitive Binding Assay

This protocol is based on established methods for sigma-1 receptor binding assays[8].

- Reagent Preparation:
  - Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  - Radioligand: [<sup>3</sup>H]-(+)-pentazocine prepared in assay buffer at a concentration of approximately 2-3 nM.
  - Test Compound: Prepare a series of dilutions of the test compound (e.g., **Piperazin-2-ylmethanol dihydrochloride**) in the assay buffer.
  - Non-specific Binding: A high concentration (e.g., 10 µM) of a known sigma-1 receptor ligand, such as haloperidol, is used to determine non-specific binding.
  - Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer and prepare a membrane fraction by centrifugation. Resuspend the final pellet in the assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
- Assay Procedure:
  - In a 96-well plate, add the following to the respective wells:
    - Total Binding: 50 µL of assay buffer, 50 µL of [<sup>3</sup>H]-(+)-pentazocine, and 100 µL of membrane preparation.
    - Non-specific Binding: 50 µL of haloperidol solution, 50 µL of [<sup>3</sup>H]-(+)-pentazocine, and 100 µL of membrane preparation.
    - Test Compound: 50 µL of the test compound dilution, 50 µL of [<sup>3</sup>H]-(+)-pentazocine, and 100 µL of membrane preparation.
  - Incubate the plate at room temperature for 120 minutes.
- Filtration and Washing:

- Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
- Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Radioactivity Measurement:
  - Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
  - Measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
  - Calculate the specific binding by subtracting the non-specific binding from the total binding.
  - Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the  $IC_{50}$  value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  - Calculate the inhibitory constant ( $K_i$ ) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant for the receptor.

## Conclusion

**Piperazin-2-ylmethanol dihydrochloride** and its chiral derivatives are important building blocks in the field of medicinal chemistry. Their synthesis from readily available chiral precursors allows for the development of enantiomerically pure compounds. The significant affinity of these derivatives for the sigma-1 receptor highlights their potential for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. The experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this promising class of molecules.

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